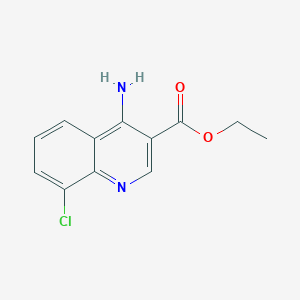

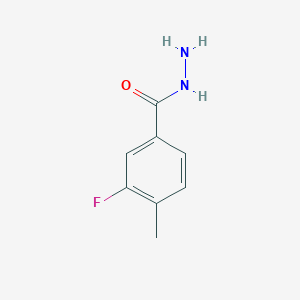

Ethyl 4-Amino-8-chloroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as ethyl-2-chloroquinoline-3-carboxylates, has been achieved from o-aminobenzophenones in two steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 .Molecular Structure Analysis

The molecular structure of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate can be confirmed by FTIR, mass, and 1H-NMR spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate include a molecular weight of 250.68 g/mol. More specific properties like melting point, boiling point, and density are not available in the retrieved sources.Scientific Research Applications

Antibacterial Applications

- Antibacterial Agents : Ethyl 4-Amino-8-chloroquinoline-3-carboxylate derivatives have been explored for their potential as antibacterial agents. For instance, some derivatives have shown moderate in vitro antibacterial activity against bacteria like Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012).

Anticancer Applications

- Breast Anticancer Activity : Research into Ethyl 4-Amino-8-chloroquinoline-3-carboxylate derivatives has also uncovered potential anticancer applications, particularly against breast cancer cell lines like MCF-7. Certain derivatives demonstrated strong anticancer activity, comparable to reference compounds (Gaber et al., 2021).

Synthesis of Novel Compounds

Synthesis of Novel Heterocycles : The compound has been utilized in the synthesis of novel heterocyclic compounds such as 5H-1-thia-3,5,6-triazaaceanfhrylenes and 5H-1-thia-3,4,5,6-tetraazaaceanthrylenes, demonstrating its versatility as a synthon (Mekheimer et al., 2005).

Creation of Novel Quinoline Derivatives : There has been significant research into creating diverse quinoline derivatives using Ethyl 4-Amino-8-chloroquinoline-3-carboxylate. These derivatives have shown potential in various applications including antimicrobial and anticancer activities (Li et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 8-bromo-4-chloroquinoline-3-carboxylate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The future directions for the research on Ethyl 4-Amino-8-chloroquinoline-3-carboxylate and similar compounds could involve finding a more efficient and cost-effective method for their synthesis . Additionally, their potential biological activities could be explored further, given the interesting properties exhibited by quinoline heterocycles .

Mechanism of Action

Target of Action

Ethyl 4-Amino-8-chloroquinoline-3-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological and pharmacological properties Quinoline derivatives are known to exhibit antibacterial properties , suggesting that their targets could be key enzymes or proteins in bacterial cells.

Mode of Action

It is synthesized from o-aminobenzophenones through a base-catalyzed friedlander condensation . This suggests that the compound might interact with its targets through the amino and carboxylate groups, potentially disrupting the normal function of the target proteins or enzymes.

Biochemical Pathways

Given the antibacterial properties of quinoline derivatives , it can be inferred that this compound might interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Given the antibacterial properties of quinoline derivatives , it can be inferred that this compound might inhibit the growth of bacteria or kill them outright.

properties

IUPAC Name |

ethyl 4-amino-8-chloroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWIDLPBVAAQBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588697 |

Source

|

| Record name | Ethyl 4-amino-8-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-Amino-8-chloroquinoline-3-carboxylate | |

CAS RN |

955328-43-5 |

Source

|

| Record name | Ethyl 4-amino-8-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1341252.png)

![2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1341268.png)

![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)

![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)